molecular formula C36H40KN3O10S2 B12417227 MeCY5-NHS ester (potassium)

MeCY5-NHS ester (potassium)

Cat. No.: B12417227
M. Wt: 777.9 g/mol
InChI Key: UIFMOLZTZWPVTD-UHFFFAOYSA-M
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Description

MeCY5-NHS ester (potassium) is a reactive dye designed for labeling proteins and nucleic acids. It is known for its bright, photostable, and pH-insensitive fluorescent properties, making it highly useful in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MeCY5-NHS ester (potassium) involves the reaction of a cyanine dye with N-hydroxysuccinimide (NHS) in the presence of a coupling agent. The reaction typically occurs in an anhydrous solvent such as dimethyl sulfoxide (DMSO) or dimethyl formamide (DMF) to prevent hydrolysis of the NHS ester .

Industrial Production Methods

Industrial production of MeCY5-NHS ester (potassium) follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

MeCY5-NHS ester (potassium) primarily undergoes acylation reactions with primary amines. This reaction forms a stable amide bond, making it ideal for labeling proteins and nucleic acids .

Common Reagents and Conditions

Major Products Formed

The major product formed from the reaction of MeCY5-NHS ester (potassium) with primary amines is a labeled protein or nucleic acid conjugate. This conjugate retains the fluorescent properties of the dye, allowing for easy detection and analysis .

Scientific Research Applications

MeCY5-NHS ester (potassium) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of MeCY5-NHS ester (potassium) involves the formation of a stable amide bond with primary amines. This reaction targets amino groups on proteins and nucleic acids, allowing the dye to covalently attach to these biomolecules. The fluorescent properties of the dye enable visualization and tracking of the labeled molecules .

Comparison with Similar Compounds

Similar Compounds

  • Sulfo-Cyanine5 NHS ester potassium
  • MeCY5-NHS ester triethylamine

Uniqueness

MeCY5-NHS ester (potassium) is unique due to its high photostability and pH insensitivity, which make it more reliable for long-term experiments compared to other similar compounds. Additionally, its ability to form stable conjugates with primary amines enhances its utility in various scientific applications .

Properties

Molecular Formula

C36H40KN3O10S2

Molecular Weight

777.9 g/mol

IUPAC Name

potassium;(2E)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate

InChI

InChI=1S/C36H41N3O10S2.K/c1-35(2)26-22-24(50(43,44)45)15-17-28(26)37(5)30(35)12-8-6-9-13-31-36(3,4)27-23-25(51(46,47)48)16-18-29(27)38(31)21-11-7-10-14-34(42)49-39-32(40)19-20-33(39)41;/h6,8-9,12-13,15-18,22-23H,7,10-11,14,19-21H2,1-5H3,(H-,43,44,45,46,47,48);/q;+1/p-1

InChI Key

UIFMOLZTZWPVTD-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+]

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+]

Origin of Product

United States

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